molecular formula C15H29NO B12678918 2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide CAS No. 73410-13-6

2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide

Katalognummer: B12678918
CAS-Nummer: 73410-13-6
Molekulargewicht: 239.40 g/mol
InChI-Schlüssel: QRNRDDOCTUBDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with isopropyl, methyl, and carboxamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized through a series of reactions to introduce the isopropyl, methyl, and carboxamide groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Isopropyl)-N-(1-methylpropyl)-cyclohexanecarboxamide
  • 2-(Isopropyl)-N-(1-methylpropyl)-5-ethylcyclohexanecarboxamide
  • 2-(Isopropyl)-N-(1-methylpropyl)-4-methylcyclohexanecarboxamide

Uniqueness

2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

73410-13-6

Molekularformel

C15H29NO

Molekulargewicht

239.40 g/mol

IUPAC-Name

N-butan-2-yl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C15H29NO/c1-6-12(5)16-15(17)14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3,(H,16,17)

InChI-Schlüssel

QRNRDDOCTUBDCB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC(=O)C1CC(CCC1C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.